An In-depth Technical Guide to the Physical Properties of Naphthalen-1-yl Benzoate
An In-depth Technical Guide to the Physical Properties of Naphthalen-1-yl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of naphthalen-1-yl benzoate (CAS No: 607-55-6). The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and a logical workflow for its synthesis.
Core Physical and Chemical Properties
Naphthalen-1-yl benzoate is an aromatic ester with the chemical formula C₁₇H₁₂O₂. It is formed from the esterification of 1-naphthol and benzoic acid. Understanding its physical properties is crucial for its application in chemical synthesis and materials science.
Data Presentation: Quantitative Physical Properties
The known physical properties of naphthalen-1-yl benzoate are summarized in the table below. It is important to note that while the melting point has been experimentally determined, some other values are estimates and should be treated as such in precise applications.
| Property | Value | Notes |
| Molecular Weight | 248.28 g/mol | Calculated |
| Melting Point | 55.85°C | Experimentally determined |
| Boiling Point | 351.35°C | Rough estimate |
| Density | 1.1290 g/cm³ | Rough estimate |
| Refractive Index | 1.6000 | Estimate |
| XLogP3 | 4.4 | Computed |
| Molecular Formula | C₁₇H₁₂O₂ | - |
| CAS Number | 607-55-6 | - |
Experimental Protocols
Detailed methodologies for the synthesis of naphthalen-1-yl benzoate and the determination of its key physical properties are provided below. These protocols are based on standard laboratory techniques.
Synthesis of Naphthalen-1-yl Benzoate via Fischer-Speier Esterification
The most common method for preparing naphthalen-1-yl benzoate is the Fischer-Speier esterification of 1-naphthol and benzoic acid using an acid catalyst.
Materials:
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1-Naphthol
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Benzoic acid
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Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
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Toluene (or another suitable non-polar solvent)
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5% Sodium bicarbonate (NaHCO₃) solution
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Saturated sodium chloride (NaCl) solution (brine)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
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Round-bottomed flask
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Reflux condenser
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Heating mantle
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Separatory funnel
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Beakers and Erlenmeyer flasks
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Rotary evaporator
Procedure:
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Reactant Setup: In a round-bottomed flask, combine equimolar amounts of 1-naphthol and benzoic acid. For example, use 14.4 g (0.1 mol) of 1-naphthol and 12.2 g (0.1 mol) of benzoic acid.
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Solvent and Catalyst Addition: Add a suitable volume of toluene to dissolve the reactants (e.g., 100 mL). Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).
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Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 4-8 hours. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water byproduct.
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Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
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Washing: Wash the organic layer sequentially with:
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5% sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted benzoic acid.
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Water.
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Saturated sodium chloride solution (brine) to aid in the separation of the layers.
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Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate.
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Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude naphthalen-1-yl benzoate.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to obtain the final product.
Determination of Melting Point (Capillary Method)
Equipment:
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Melting point apparatus
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Capillary tubes (sealed at one end)
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Sample of purified naphthalen-1-yl benzoate
Procedure:
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Sample Preparation: Finely crush a small amount of the dry, purified naphthalen-1-yl benzoate.
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Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
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Measurement: Place the capillary tube in the heating block of the melting point apparatus.
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Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (56°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
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Observation: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure compound should exhibit a sharp melting range of 1-2°C.
Standard Method for Boiling Point Determination
The boiling point of a liquid is determined by distillation. For a high-boiling point solid like naphthalen-1-yl benzoate, vacuum distillation is required to prevent decomposition.
Procedure Outline:
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A sample of the compound is placed in a distillation flask suitable for vacuum distillation.
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The apparatus is connected to a vacuum pump, and the pressure is lowered to a stable value.
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The sample is heated, and the temperature of the vapor that distills is recorded at the measured pressure.
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The observed boiling point is then corrected to standard atmospheric pressure using a nomograph or the Clausius-Clapeyron equation.
Standard Method for Density Determination
The density of a solid can be determined by the displacement method.
Procedure Outline:
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Weigh a sample of naphthalen-1-yl benzoate.
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Choose a liquid in which the compound is insoluble (e.g., water).
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Measure a known volume of the liquid in a graduated cylinder.
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Add the weighed solid to the graduated cylinder and record the new volume.
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The density is calculated by dividing the mass of the solid by the volume of liquid it displaces.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of naphthalen-1-yl benzoate.
Caption: Synthesis Workflow for Naphthalen-1-yl Benzoate.
